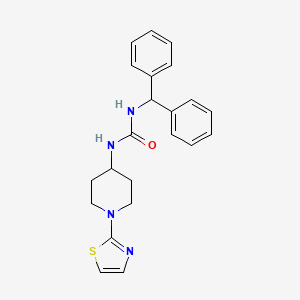![molecular formula C18H24N4O3 B2754076 N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide CAS No. 2201953-19-5](/img/structure/B2754076.png)
N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide, also known as AP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AP-3 is a small molecule that belongs to the class of acylaminoacyl (AAA) compounds. It has been found to exhibit potent inhibitory activity against a variety of enzymes and receptors, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide involves the inhibition of the target enzyme or receptor. For example, N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide inhibits thrombin by binding to its active site and blocking its enzymatic activity. Similarly, N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide inhibits PAR-1 by binding to its extracellular domain and preventing its activation by thrombin. The inhibition of these enzymes and receptors leads to a downstream effect on the relevant physiological or pathological process.
Biochemical and Physiological Effects:
N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been found to exhibit a variety of biochemical and physiological effects. For example, the inhibition of thrombin by N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide leads to a decrease in blood coagulation, which may be beneficial in the treatment of thrombotic disorders. The inhibition of PAR-1 by N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide leads to a decrease in inflammation, which may be beneficial in the treatment of inflammatory diseases. The inhibition of PDE4 by N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide leads to an increase in intracellular cyclic AMP (cAMP), which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and purified. Another advantage is that it exhibits potent inhibitory activity against a variety of enzymes and receptors, making it a versatile tool for studying various physiological and pathological processes. One limitation is that it may exhibit off-target effects due to its non-specific binding to other proteins. Another limitation is that it may have poor bioavailability or pharmacokinetic properties, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide. One direction is the development of more potent and selective inhibitors of the target enzymes and receptors. Another direction is the investigation of the therapeutic potential of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide in various diseases, such as thrombotic disorders, inflammatory diseases, and neurological disorders. Additionally, the development of novel drug delivery systems or formulations may improve the bioavailability and pharmacokinetic properties of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide.
合成法
The synthesis of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide involves the reaction of 4-acetylpiperazine with 3-(prop-2-enoylamino)propanoic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through a series of chromatographic techniques to obtain pure N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide.
科学的研究の応用
N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory activity against a variety of enzymes and receptors, including the serine protease thrombin, the protease-activated receptor 1 (PAR-1), and the phosphodiesterase 4 (PDE4). These enzymes and receptors are involved in various physiological and pathological processes, such as blood coagulation, inflammation, and neurodegeneration.
特性
IUPAC Name |
N-[3-(4-acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-3-17(24)19-8-7-18(25)20-15-5-4-6-16(13-15)22-11-9-21(10-12-22)14(2)23/h3-6,13H,1,7-12H2,2H3,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIGXGAIHQAELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC(=C2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

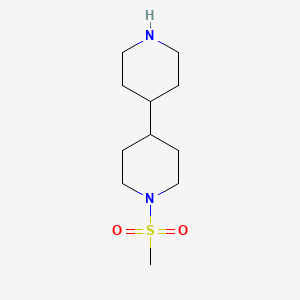

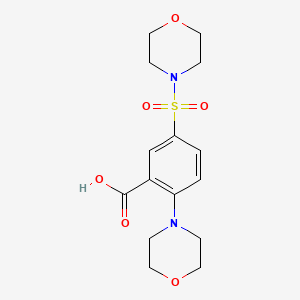
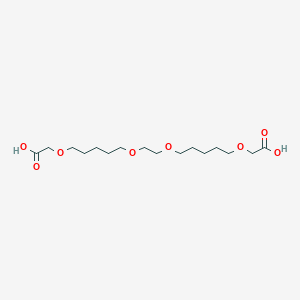

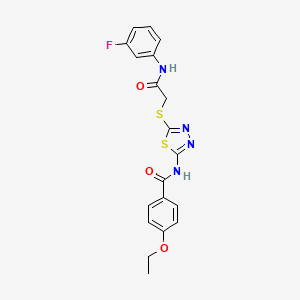
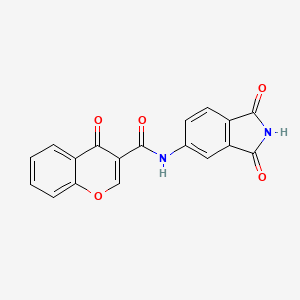
![1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2754003.png)
![4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2754007.png)
![3-oxo-2-phenyl-N,5-dipropyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2754011.png)
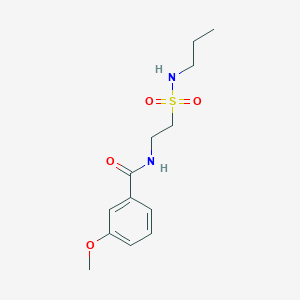
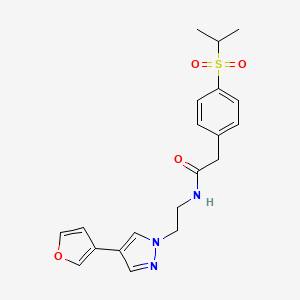
![benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2754014.png)
